8-(Trifluoromethoxy)quinolin-2(1H)-one
Description
8-(Trifluoromethoxy)quinolin-2(1H)-one is a quinolinone derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 8-position of the bicyclic quinolin-2(1H)-one scaffold. Quinolin-2(1H)-ones are heterocyclic compounds with a ketone group at position 2 and a fused benzene ring, widely studied for their biological activities, including antimicrobial, anticoagulant, and anticancer properties . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making this compound a promising candidate for drug development.
Properties
CAS No. |
1261626-98-5 |
|---|---|
Molecular Formula |
C10H6F3NO2 |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
8-(trifluoromethoxy)-8H-quinolin-2-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-3-1-2-6-4-5-8(15)14-9(6)7/h1-5,7H |
InChI Key |
UBZIEWFTZSQVJH-UHFFFAOYSA-N |
SMILES |
C1=CC(C2=NC(=O)C=CC2=C1)OC(F)(F)F |
Canonical SMILES |
C1=CC(C2=NC(=O)C=CC2=C1)OC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
The biological and chemical properties of quinolin-2(1H)-one derivatives are highly dependent on substituent type, position, and ring saturation. Below is a detailed comparison:
Structural and Substituent Variations
Table 1: Key Derivatives of Quinolin-2(1H)-one
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